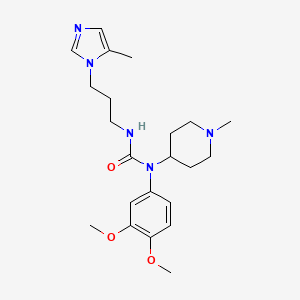

Glutaminyl Cyclase Inhibitor 4

Description

Enzymatic Characterization of Glutaminyl Cyclase

The enzymatic functions of Glutaminyl Cyclase have been extensively studied, revealing key aspects of its structure and catalytic activity.

Human Glutaminyl Cyclase (hQC) is a metalloenzyme that relies on a zinc ion (Zn²⁺) for its catalytic activity. pnas.orgedpsciences.orgdergipark.org.tr The single zinc ion is located in the active site and is coordinated by three conserved amino acid residues. pnas.orgmdpi.com The zinc-dependent nature of QC is a critical feature, as the metal ion plays a direct role in the catalytic mechanism. pnas.orgnih.gov Inhibition studies have shown that metal chelators can inactivate the enzyme, and this activity can be restored by the addition of zinc ions. dergipark.org.tr

The formation of N-terminal pyroglutamate (B8496135) from a glutaminyl precursor is a critical post-translational modification for many bioactive peptides. pnas.org The catalytic mechanism of QC involves several key steps. The zinc ion in the active site polarizes the γ-amide carbonyl group of the glutamine substrate. pnas.orgresearchgate.net This polarization facilitates a nucleophilic attack by the substrate's α-amino group on the γ-carbonyl carbon. pnas.orgnih.gov A conserved glutamate (B1630785) residue (Glu-201 in human QC) acts as a general base, abstracting a proton from the α-amino group, and then as a general acid, donating a proton to the leaving ammonia (B1221849) molecule. pnas.orgresearchgate.net An aspartate residue (Asp-248 in human QC) likely stabilizes the leaving amino group during catalysis. pnas.orgresearchgate.net This process results in the formation of a cyclic pyroglutamate residue and the release of ammonia. pnas.orgdergipark.org.tr A similar mechanism occurs for glutamate substrates, with water being released instead of ammonia. dergipark.org.trresearchgate.net

Glutaminyl Cyclase exhibits broad substrate specificity, acting on a variety of peptides and proteins with N-terminal glutamine or, to a lesser extent, glutamate residues. nih.govresearchgate.net The efficiency of the cyclization reaction is influenced by the amino acid sequence of the substrate. researchgate.net Both plant and animal QCs show a preference for substrates with hydrophobic and aromatic amino acids in the second position. researchgate.net However, mammalian QC's specificity constants are more dependent on the size and composition of the oligopeptide substrates compared to plant QCs. nih.gov The enzyme can convert various physiological substrates, including [Gln¹]-gastrin and [Gln¹]-neurotensin, highlighting its role in hormone maturation. nih.gov The catalytic efficiency, represented by the kcat/Km value, varies for different substrates, with some extended peptide substrates showing significantly higher specificity constants than smaller dipeptide surrogates. researchgate.net

Glutaminyl Cyclase Isoforms: Secretory QC (sQC) and Golgi-Resident QC (gQC/isoQC)

In humans, two main isoforms of Glutaminyl Cyclase exist: secretory QC (sQC) and Golgi-resident QC (gQC), also known as isoQC. dergipark.org.trnih.gov These isoforms are encoded by different genes, QPCT and QPCTL respectively, and exhibit distinct cellular localizations and physiological roles. edpsciences.orgdergipark.org.tr

The two QC isoforms, sQC and gQC, have different cellular addresses. sQC contains an N-terminal signal sequence that directs it for secretion out of the cell. dergipark.org.trnih.gov In contrast, gQC has an N-terminal signal anchor that retains it within the Golgi apparatus. nih.govnih.gov

While both isoforms catalyze the same fundamental reaction, they show differences in substrate preference and enzymatic activity. mdpi.comnih.gov sQC generally exhibits higher enzymatic activity on synthetic substrates compared to gQC. mdpi.comnih.gov Structurally, gQC has a wider and more open active site than sQC, which may contribute to its different substrate specificity. mdpi.comnih.govresearchgate.net Although they share a high degree of sequence identity, subtle differences in their active sites, such as the conformation of a key tryptophan residue, are thought to influence their catalytic efficiencies. nih.govresearchgate.net Both isoforms show a preference for hydrophobic substrates. edpsciences.orgcusabio.com

The distinct localizations and substrate preferences of sQC and gQC lead to different physiological roles. sQC is highly expressed in neuronal tissues like the hypothalamus and pituitary gland and is thought to be primarily responsible for the maturation of neuropeptides and hormones in the secretory pathway. dergipark.org.trmdpi.com Its substrates include precursors to thyrotropin-releasing hormone (TRH) and gonadotropin-releasing hormone (GnRH). dergipark.org.trportlandpress.com

gQC, being Golgi-resident, is believed to act on substrates within the cell before they are secreted. researchgate.net It has been implicated in the maturation of chemokines like CCL2. dergipark.org.trportlandpress.com While sQC is the dominant form in the brain, gQC is more ubiquitously expressed across various tissues, suggesting it has a broader role in modifying proteins in peripheral cells. nih.govresearchgate.net The existence of these two isoforms allows for the precise regulation of pyroglutamate formation in different cellular compartments and tissues, catering to the specific needs of various physiological processes. nih.gov

Pathophysiological Relevance of Aberrant Glutaminyl Cyclase Activity in Disease Etiology

Role in Neurodegenerative Processes, particularly Amyloid-β Pyroglutamylation in Alzheimer's Disease

A significant body of research points to the pivotal role of QC in the pathogenesis of Alzheimer's disease (AD). mdpi.comnih.gov The hallmark of AD is the accumulation of amyloid-beta (Aβ) plaques in the brain. mdpi.comtandfonline.com QC catalyzes the conversion of N-terminally truncated Aβ peptides into a pyroglutamated form (pGlu-Aβ). mdpi.comnih.govcncb.ac.cn This modification renders the Aβ peptide more hydrophobic, resistant to degradation by proteases, and prone to aggregation, effectively seeding the formation of toxic oligomers and plaques. edpsciences.orgcncb.ac.cnnih.gov

Studies have shown that the expression of QC is upregulated in the brains of individuals with AD, correlating with the presence of pGlu-Aβ. nih.govcncb.ac.cn This pyroglutamated form of Aβ is considered a key initiator of the neurotoxic cascade that leads to synaptic dysfunction, neuronal loss, and the chronic neuroinflammation characteristic of AD. mdpi.comnih.govnih.govnih.gov The central role of QC in generating these highly pathogenic Aβ species has positioned it as a promising therapeutic target for disease-modifying treatments in AD. mdpi.comnih.govnih.gov

Inhibition of QC has been shown to reduce the burden of pGlu-Aβ in preclinical models, leading to diminished plaque formation, reduced gliosis, and improved cognitive function. cncb.ac.cn This suggests that targeting QC could be a viable strategy to halt or slow the progression of AD by preventing the initial seeding of Aβ aggregation. mdpi.comcncb.ac.cn

Involvement in Inflammatory Cascades via Chemokine Modification

Beyond its role in neurodegeneration, glutaminyl cyclase is also a key player in inflammatory processes. nih.govoup.com The enzyme modifies certain chemokines, which are signaling proteins that orchestrate the movement of immune cells. edpsciences.orgnih.gov A prime example is the monocyte chemoattractant protein-1 (CCL2), a chemokine that plays a critical role in recruiting monocytes to sites of inflammation. edpsciences.orgnih.govoup.com

QC-mediated pyroglutamylation of CCL2 at its N-terminus enhances its stability and protects it from degradation by aminopeptidases. nih.govoup.com This modification increases the chemokine's ability to activate its receptor, CCR2, leading to a more robust and sustained inflammatory response. nih.govoup.com This mechanism is implicated in a variety of inflammatory disorders, including atherosclerosis, fibrosis, and even the neuroinflammation seen in Alzheimer's disease. edpsciences.orgnih.gov

Genetic and pharmacological inhibition of QC has been demonstrated to reduce monocyte infiltration in inflammatory models, highlighting the therapeutic potential of targeting this enzyme to dampen inflammatory cascades. nih.gov By preventing the stabilizing modification of key chemokines, QC inhibitors can effectively reduce the recruitment of inflammatory cells and mitigate tissue damage. edpsciences.orgnih.gov This approach offers a novel strategy for treating a wide range of inflammatory conditions. nih.govoup.com

Implication in Tumor Biology and Immunosuppression via CD47 Modification

Recent discoveries have unveiled a critical role for the isoenzyme of glutaminyl cyclase, QPCTL, in cancer immunology. nih.govacir.orgnih.gov This enzyme is responsible for the pyroglutamylation of the N-terminus of CD47, a protein expressed on the surface of many cells, including cancer cells. edpsciences.orgnih.govacir.org CD47 functions as a "don't eat me" signal by binding to the SIRPα receptor on myeloid cells like macrophages and neutrophils, thereby inhibiting phagocytosis and allowing cancer cells to evade the immune system. edpsciences.orgnih.govacir.orgnih.gov

The interaction between CD47 and SIRPα is critically dependent on the pyroglutamate modification of CD47, which is catalyzed by QPCTL. edpsciences.orgedpsciences.orgnih.gov Inhibition or genetic knockout of QPCTL has been shown to disrupt this interaction, effectively unmasking the cancer cells to the immune system. nih.govacir.orgnih.gov This leads to enhanced antibody-dependent cellular phagocytosis (ADCP) by macrophages and antibody-dependent cellular cytotoxicity (ADCC) by neutrophils, ultimately resulting in increased tumor cell killing. nih.govacir.orgnih.gov

Targeting QPCTL offers a novel and promising strategy for cancer immunotherapy. nih.govacir.org By preventing the modification of CD47, QC inhibitors can dismantle a key mechanism of tumor immune evasion, thereby augmenting the efficacy of other cancer therapies, such as therapeutic antibodies. nih.govnih.gov This approach has the potential to be applied to a wide range of cancers that utilize the CD47-SIRPα checkpoint to escape immune surveillance. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C22H33N5O3 |

|---|---|

Molecular Weight |

415.5 g/mol |

IUPAC Name |

1-(3,4-dimethoxyphenyl)-3-[3-(5-methylimidazol-1-yl)propyl]-1-(1-methylpiperidin-4-yl)urea |

InChI |

InChI=1S/C22H33N5O3/c1-17-15-23-16-26(17)11-5-10-24-22(28)27(18-8-12-25(2)13-9-18)19-6-7-20(29-3)21(14-19)30-4/h6-7,14-16,18H,5,8-13H2,1-4H3,(H,24,28) |

InChI Key |

APMPRURNDCVMST-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=CN1CCCNC(=O)N(C2CCN(CC2)C)C3=CC(=C(C=C3)OC)OC |

Origin of Product |

United States |

Discovery and Preclinical Development of Glutaminyl Cyclase Inhibitor 4

Rational Design Principles for Glutaminyl Cyclase Inhibitors

The development of potent and specific QC inhibitors is grounded in a deep understanding of the enzyme's active site and catalytic mechanism. Human QC is a zinc-dependent enzyme, and its active site possesses distinct features that can be exploited for inhibitor design. researchgate.netdergipark.org.tr The rational design of inhibitors like Glutaminyl Cyclase Inhibitor 4 has predominantly followed two key principles: mimicking the natural substrate to ensure binding affinity and incorporating a group that can effectively interact with the catalytic zinc ion. acs.orgresearchgate.net

Early strategies in the design of QC inhibitors focused on mimicking the N-terminal dipeptide or tripeptide sequences of QC's natural substrates, such as the Aβ peptide. acs.orgnih.gov The enzyme shows a preference for substrates with aromatic residues at the penultimate (P1) position next to the N-terminal glutamine. researchgate.net Consequently, inhibitors were designed to replicate this feature.

The prototypical pharmacophore model for these inhibitors includes a region that mimics the N-terminal glutamate (B1630785) and another that mimics the adjacent phenylalanine residue of the Aβ peptide. acs.org More advanced strategies have expanded this approach to mimic the N-terminal tripeptide, Glu-Phe-Arg, of Aβ. This led to the incorporation of an additional pharmacophoric region designed to mimic the guanidine (B92328) moiety of the arginine residue, which resulted in a significant increase in potency—in some cases by up to 40-fold. acs.orgnih.gov Compound 212, for example, which incorporates this arginine-mimicking region, was found to effectively reduce brain pGlu-Aβ levels and restore cognitive function in animal models of Alzheimer's disease. acs.orgnih.gov

A critical component of QC inhibitors is the zinc-binding group (ZBG), a moiety that coordinates with the essential Zn2+ ion in the enzyme's active site. researchgate.netdergipark.org.tr This interaction is a primary driver of the inhibitor's potency. Various heterocyclic scaffolds have been explored for their ability to act as effective ZBGs.

Imidazole (B134444) was one of the first heterocycles identified as a weak but effective ZBG for QC. dergipark.org.tr Subsequent research led to the development of more potent inhibitors based on imidazole and other related scaffolds, such as benzimidazole (B57391) and triazole. nih.govresearchgate.netdergipark.org.tr These groups act as metal-chelating agents, anchoring the inhibitor within the active site and preventing the catalytic action of the enzyme. dergipark.org.trnih.gov The selection of an appropriate ZBG is a cornerstone of the rational design process, with the imidazole moiety, particularly 5-methyl imidazole, being a common and effective choice in many potent QC inhibitors. nih.gov

Identification and Optimization of Lead Scaffolds for Glutaminyl Cyclase Inhibition

The process of discovering a clinical candidate like this compound involves identifying a promising initial "hit" or "lead" scaffold and then systematically modifying its structure to improve potency, selectivity, and pharmacokinetic properties. This lead optimization process relies heavily on iterative cycles of chemical synthesis and biological testing.

Imidazole and benzimidazole derivatives have proven to be particularly fruitful scaffolds for the development of potent QC inhibitors. nih.govnih.gov The initial discovery that imidazole itself could inhibit QC led to the synthesis and screening of numerous derivatives. dergipark.org.trnih.gov

A significant breakthrough was the development of imidazol-1-yl-alkyl thiourea (B124793) type compounds, which served as a highly successful lead scaffold. nih.gov Optimization of this scaffold led to inhibitors with nanomolar potency. nih.gov Similarly, benzimidazole was identified as a powerful metal-binding group. nih.govacs.org Structure-guided design efforts, including X-ray crystallography of inhibitors like PQ912 bound to QC, revealed that the benzimidazole group forms key "anchor" interactions with the active site zinc ion. nih.gov This understanding has guided the optimization of benzimidazole-based inhibitors, leading to compounds with high efficacy. acs.orgnih.gov

Table 1: Inhibitory Potency of Representative Imidazole and Benzimidazole Scaffolds

| Scaffold Type | Representative Compound Example | Target | IC50 / Ki Value |

|---|---|---|---|

| Imidazole-Thiourea | 1-(3-(1H-imidazol-1-yl)propyl)-3-(3,4-dimethoxyphenyl)thiourea | Human QC | ~60 nM (Ki) |

| Benzimidazole-Imidazolidinone | PQ912 | Human QC | ~25 nM (Ki) |

This table presents illustrative data from public research to show the potency of different inhibitor classes.

While imidazole and benzimidazole derivatives are prominent, research has also explored other heterocyclic systems. A pharmacophore-based screening approach identified compounds where a benzimidazole ZBG was connected to a central 1,3,4-oxadiazole (B1194373) scaffold. nih.govresearchgate.net Further optimization of this series resulted in potent benzimidazolyl-1,3,4-thiadiazoles and -1,2,3-triazoles with inhibitory activity in the nanomolar range. nih.govresearchgate.net

Peptidomimetic frameworks represent another important class of inhibitors. These compounds are designed to mimic the structure of the natural peptide substrate but are modified to have improved stability and drug-like properties. acs.org As discussed, inhibitors that mimic the Phe-Arg dipeptide sequence of Aβ have shown enhanced potency. nih.gov The design of these molecules often involves replacing peptide bonds with more stable linkages while retaining the key side-chain interactions necessary for binding to the QC active site. acs.org

Structure-Activity Relationship (SAR) Studies of this compound and Related Compounds

Structure-activity relationship (SAR) studies are essential for refining lead compounds into highly potent and selective drug candidates. For QC inhibitors, SAR studies have elucidated the roles of different parts of the molecule: the zinc-binding group, a central linker, and various peripheral substituents that interact with the enzyme's binding pocket.

For imidazole-based inhibitors, modifications to the imidazole ring itself have a significant impact on potency. For instance, adding a methyl group at the 5-position of the imidazole ring can enhance inhibitory activity, likely by promoting additional hydrophobic interactions within a sub-pocket of the active site. dergipark.org.tr

In the case of benzimidazole-based inhibitors, SAR studies have shown that the substitution pattern on the benzimidazole core is critical. mdpi.com The development of compounds starting from a benzimidazole connected to a 1,3,4-oxadiazole scaffold revealed that optimization of the peripheral aromatic group could lead to compounds with nanomolar activity. acs.org Docking studies suggest that these inhibitors can adopt different binding modes depending on their tautomeric form (5-yl vs. 6-yl substituted benzimidazoles), which has implications for further design. acs.org

Furthermore, the linker connecting the ZBG to other parts of the inhibitor plays a crucial role. Studies on conformationally restricted inhibitors, such as those incorporating N-cyclohexyl urea (B33335) or piperidine (B6355638) surrogates, have demonstrated that limiting the flexibility of the molecule can lead to improved QC inhibition. acs.org

Table 2: Structure-Activity Relationship Highlights for QC Inhibitors

| Molecular Region | Modification | Impact on Activity | Rationale / Observation |

|---|---|---|---|

| Zinc-Binding Group | 5-methyl substitution on imidazole | Increased Potency | Favorable hydrophobic interaction in a small subpocket. dergipark.org.tr |

| Benzimidazole vs. Imidazole | Potency Varies; Benzimidazole is highly effective | Provides strong "anchor" interactions with the active site zinc. nih.gov | |

| Linker/Scaffold | Conformationally restricted linkers (e.g., cyclic ureas) | Increased Potency | Reduced flexibility can favor the optimal binding conformation. acs.org |

| Extended scaffold to mimic Arginine | Increased Potency (5- to 40-fold) | Forms strong interactions with the carboxylate group of Glu327. acs.org |

| Peripheral Groups | Substitutions on phenyl rings | Modulates Potency | Affects hydrophobic and electronic interactions with the enzyme pocket. nih.gov |

This table summarizes general SAR findings from the literature for classes of compounds related to the hypothetical this compound.

Through these detailed and systematic studies—encompassing rational design, lead optimization, and in-depth SAR analysis—potent molecules like this compound are developed, offering a promising avenue for therapeutic intervention in diseases driven by pyroglutamate (B8496135) formation.

Impact of Chemical Modifications on Inhibitory Potency and Selectivity

The potency and selectivity of glutaminyl cyclase inhibitors are significantly influenced by specific chemical modifications to their core structures. Early research identified imidazole-1-yl-alkyl thiourea as a key scaffold for QC inhibition. acs.org Subsequent structure-activity relationship (SAR) studies have systematically explored how alterations to different parts of these molecules affect their inhibitory capabilities.

Modifications to the imidazole moiety itself have proven to be critical. For instance, methylation and benzylation at the 1-position of the imidazole ring led to a 3-fold and 14-fold increase in potency, respectively. dergipark.org.tr Conversely, the introduction of a phenylalanine group at the same position, or methylation at the 2-position, resulted in a significant decrease in inhibitory activity. dergipark.org.tr

The linker region connecting the imidazole ring to other parts of the molecule also plays a crucial role. Studies on compounds with aliphatic linkers of varying lengths have shown that those with 3-carbon or 4-carbon linkers generally exhibit more potent inhibition than those with 2-carbon linkers. acs.org Furthermore, introducing conformational restrictions to the nitrogen atom near the aromatic component of the inhibitor can enhance potency by up to 100-fold for urea-based scaffolds and 20-fold for thiourea-based scaffolds. nih.gov

Selectivity between the two isoforms of human QC, the secretory (sQC) and Golgi-resident (gQC) forms, is another important consideration in inhibitor design. nih.gov While the two isoforms share high sequence identity, subtle differences in their active sites can be exploited to develop selective inhibitors. drugbank.com For example, the gQC active site is wider and more negatively charged than that of sQC, suggesting that inhibitors with specific electrostatic properties may exhibit preferential binding. drugbank.com The development of an inhibitor with an imidazo[4,5-b]pyridin scaffold demonstrated significantly improved selectivity for gQC over bacterial PgQC. nih.gov

Table 1: Impact of Chemical Modifications on QC Inhibitor Potency

| Compound/Modification | Scaffold | Modification | Impact on Potency | Reference |

|---|---|---|---|---|

| Imidazole derivative | Imidazole | Methylation at N1 | 3-fold increase | dergipark.org.tr |

| Imidazole derivative | Imidazole | Benzylation at N1 | 14-fold increase | dergipark.org.tr |

| Imidazole derivative | Imidazole | Phenylation at N1 | Significant decrease | dergipark.org.tr |

| Aliphatic linker series | Amine-based | 3- or 4-carbon linker | More potent inhibition | acs.org |

| Conformationally restricted inhibitors | Thiourea | Conformation restriction | 20-fold increase | nih.gov |

| Conformationally restricted inhibitors | Urea | Conformation restriction | 100-fold increase | nih.gov |

Key Pharmacophoric Motifs and Binding Determinants

The design of effective glutaminyl cyclase inhibitors is guided by the understanding of key pharmacophoric motifs that are essential for binding to the enzyme's active site. A fundamental requirement for potent QC inhibitors is the presence of a zinc-binding group (ZBG), as the enzyme is a zinc-dependent metalloproteinase. nih.govresearchgate.net Imidazole, triazole, and benzimidazole are common ZBGs incorporated into inhibitor scaffolds, which coordinate with the zinc ion in the active site. nih.govacs.org

Another critical pharmacophoric element is a hydrogen-bonding donor, which is necessary for interaction with the enzyme. acs.org Additionally, a large hydrophobic residue is typically required to occupy a specific pocket in the active site. dergipark.org.tr This is often an aromatic group that interacts with Phe325, a key amino acid residue for potent binding. nih.gov

More advanced inhibitor designs have incorporated motifs that mimic the natural substrates of QC, such as the N-terminal tripeptide (Glu-Phe-Arg) of Aβ. acs.org By adding a D-region that mimics the guanidine moiety of arginine, researchers have achieved a significant enhancement in inhibitory activity. acs.orgacs.org This additional binding interaction is thought to occur with the carboxylate group of Glu327 in the active site. acs.orgacs.org The combination of these pharmacophoric features—a ZBG, a hydrogen-bond donor, a hydrophobic group, and a substrate-mimicking region—forms the basis for the rational design of highly potent QC inhibitors.

Computational Approaches in Glutaminyl Cyclase Inhibitor Design

Computational methods have become indispensable tools in the design and development of novel glutaminyl cyclase inhibitors. These approaches allow for the prediction of binding affinities, the elucidation of binding modes, and the identification of key structural features that determine inhibitory activity, thereby accelerating the drug discovery process.

Molecular Docking and Dynamics Simulations

Molecular docking is a widely used computational technique to predict the preferred binding orientation of a ligand to a protein target. nih.govresearchgate.net In the context of QC inhibitor design, docking studies have been instrumental in understanding how these molecules fit into the active site and interact with key residues. acs.org For instance, docking analyses have confirmed that the imidazole group of inhibitors coordinates with the active site zinc ion. acs.org These studies have also been used to rationalize the observed structure-activity relationships, such as why certain chemical modifications lead to increased or decreased potency. acs.org

Following molecular docking, molecular dynamics (MD) simulations are often employed to refine the predicted binding poses and to provide a more dynamic picture of the inhibitor-enzyme complex. nih.govresearchgate.netnih.gov MD simulations can reveal the stability of the complex over time and can highlight subtle conformational changes that occur upon inhibitor binding. nih.gov For example, simulations have shown a large loop movement in gQC upon inhibitor binding, which allows the inhibitor to be held tightly within the active site. drugbank.com These dynamic insights are crucial for understanding the intricacies of molecular recognition and for designing inhibitors with improved binding affinities.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov In the development of QC inhibitors, 2D and 3D-QSAR models have been successfully applied to identify the structural features that are most important for inhibitory potency. researchgate.netbiochempress.com

These models have highlighted the significance of molecular volume and polarizability in determining the QC inhibitory activity of imidazole-based compounds. nih.gov QSAR studies have also been used to predict the activity of novel, unsynthesized compounds, thereby helping to prioritize which molecules should be synthesized and tested. nih.govresearchgate.net For example, Monte Carlo-based QSAR modeling has been used to identify structural alerts that are either favorable or unfavorable for QC inhibitory activity, which can then be used to guide the design of new and more potent inhibitors. tandfonline.com The predictive power of QSAR models makes them a valuable tool in the iterative process of lead optimization.

Table 2: Computationally Designed QC Inhibitors and their Predicted Activities

| Compound Series | Computational Method | Key Finding | Predicted Outcome | Reference |

|---|---|---|---|---|

| Diphenyl conjugated imidazole derivatives | Molecular Docking, Free Energy Perturbation | Identification of potent inhibitory activity and good BBB permeability | Potential for AD treatment | researchgate.net |

| Imidazole-based inhibitors | 2D and 3D-QSAR | Identification of activity-modulating structural features | Design of new QC inhibitors | researchgate.net |

| Imidazoles | CP-MLR/PLS QSAR | Correlation of activity with 2DAUTO and ACF descriptors | Highlights the importance of molecular volume and polarizability | nih.gov |

| Novel designed molecules | Monte Carlo based QSAR | Addition of activity-enhancing structural features | Improved inhibitory activity | tandfonline.com |

Molecular and Enzymatic Basis of Glutaminyl Cyclase Inhibition by Glutaminyl Cyclase Inhibitor 4

Kinetic Characterization of Inhibition

The inhibition of glutaminyl cyclase (QC) is a critical area of research, particularly for developing therapeutics for neurodegenerative diseases like Alzheimer's. The kinetic characterization of inhibitors is fundamental to understanding their efficacy and mechanism of action.

The potency of a glutaminyl cyclase inhibitor is quantified by its IC50 and Ki values. The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The Ki value, or inhibition constant, provides a more absolute measure of binding affinity. Numerous inhibitors have been developed with potencies in the nanomolar range.

For instance, PQ912 (Varoglutamstat), a competitive inhibitor that has advanced to clinical trials, demonstrates strong inhibitory activity against human, rat, and mouse QC with Ki values ranging from 20 to 65 nM. nih.gov Another well-studied inhibitor, PBD150, has a reported Ki value of 60 nM. nih.gov Structure-activity relationship (SAR) studies have identified even more potent inhibitors. Compounds with a three or four-carbon linker between pharmacophoric regions have shown greater potency than those with shorter linkers. acs.org For example, specific compounds developed through rational design have achieved IC50 values as low as 1.3 nM, 1.6 nM, and 2.8 nM. nih.gov Compound 212, designed with an extended scaffold, also showed significant potency. nih.gov

Below is a summary of reported potency values for various QC inhibitors.

| Compound | Type | Potency (IC50 / Ki) | Species |

| PQ912 (Varoglutamstat) | Competitive Inhibitor | Ki: 25 nM nih.gov | Human QC |

| Ki: 20-65 nM nih.gov | Human, Rat, Mouse QC | ||

| PBD150 | Thiourea-containing Inhibitor | Ki: 60 nM nih.gov | Human QC |

| Compound 170 | Aliphatic Linker Inhibitor | IC50: 5.3 nM acs.org | Human QC |

| Compound 177 | Aliphatic Linker Inhibitor | IC50: 3.7 nM acs.org | Human QC |

| Compound 182 | Aliphatic Linker Inhibitor | IC50: 5.7 nM acs.org | Human QC |

| Compound 13 | Urea (B33335) Series Inhibitor | IC50: 1.6 nM nih.gov | Human QC |

| Compound 15 | Urea Series Inhibitor | IC50: 3.6 nM nih.gov | Human QC |

| Compound 212 | Extended Scaffold Inhibitor | - nih.gov | - |

| BI-43 | Benzimidazole (B57391) Derivative | Nanomolar Inhibition nih.govacs.org | sQC and gQC |

Many potent glutaminyl cyclase inhibitors function through a competitive inhibition mechanism. nih.gov This means the inhibitor molecule reversibly binds to the enzyme's active site, the same site where the substrate would normally bind. youtube.com Imidazole (B134444) and its derivatives, which are common scaffolds for QC inhibitors, have been identified as competitive inhibitors. dergipark.org.tr

These inhibitors typically possess two key structural features: a moiety that binds the zinc ion in the active site and a hydrophobic group that occupies a position near the N-terminal glutamine of the substrate. acs.org By occupying the active site, the competitive inhibitor prevents the natural substrate from binding, thus blocking the cyclization reaction. youtube.com The inhibitor PQ912 is a well-documented example of a heterocyclic competitive inhibitor of QC. nih.govnih.gov

The catalytic activity of glutaminyl cyclase is known to be pH-dependent. The enzyme exhibits different optimal pH levels for its two main functions: the cyclization of N-terminal glutaminyl residues is optimal at a pH of 8.0, whereas the cyclization of N-terminal glutamate (B1630785) residues is favored at a more acidic pH of 6.0. nih.gov This pH dependence is rooted in the protonation states of key catalytic residues within the active site. While the enzyme's activity is clearly influenced by pH, specific studies detailing the pH dependence of inhibitor binding (i.e., how Ki or IC50 values change with pH) are less common in the reviewed literature. However, the interaction between inhibitors and the enzyme's active site, which includes catalytically important acidic residues, suggests that the efficacy of inhibition could also be sensitive to changes in pH. dergipark.org.tr

Structural Elucidation of Inhibitor-Enzyme Interactions

Understanding the three-dimensional structure of the enzyme-inhibitor complex is crucial for rational drug design and optimizing inhibitor potency and specificity.

X-ray crystallography has been instrumental in revealing the binding modes of various inhibitors to glutaminyl cyclase. The crystal structure of human QC (hQC) complexed with the inhibitor PBD150 has been determined (PDB ID: 3PBB). nih.govacs.org More recently, the X-ray crystal structure of secretory QC (sQC) in complex with PQ912 has also been reported. nih.govacs.org

These structural studies show that upon inhibitor binding, significant conformational changes can occur in the enzyme. For instance, the binding of PBD150 to golgi-resident QC (gQC) induces a large loop movement that allows the inhibitor to be held tightly within the active site. nih.gov This conformational flexibility results in the active site of gQC being relatively wide and open compared to the narrower active site of sQC. dergipark.org.trnih.gov The elucidation of these complex structures provides a detailed atomic-level map of the interactions that govern inhibitor binding.

The active site of human glutaminyl cyclase is a hydrophobic cavity containing a catalytically essential zinc ion (Zn2+). nih.govdergipark.org.tr This zinc ion is located at the bottom of the binding pocket and is tetrahedrally coordinated by three conserved amino acid residues—Asp159, Glu202, and His330—and a water molecule. nih.govdergipark.org.tr

Inhibitors are designed to interact with this specific environment. A common strategy involves a zinc-binding group (ZBG), such as an imidazole, benzimidazole, or triazole ring, that coordinates with the active site zinc ion. nih.govdergipark.org.tredpsciences.org This interaction serves as an anchor for the inhibitor. nih.govacs.org

Beyond the zinc ion, hydrophobic interactions with specific residues are critical for potent binding. The crystal structures reveal a hydrophobic pocket that accommodates parts of the inhibitor molecule. nih.gov The aromatic side chain of Phe325 is a key residue for achieving potent binding. nih.govedpsciences.org Other residues, such as Tyr299, Val302, and Ile303, have also been identified as forming additional hydrophobic interactions with inhibitors. nih.gov The binding of PBD150, for example, involves its hydrophobic propyl chain interacting with Trp207 in sQC and Trp231 in gQC, highlighting the importance of these cap-like tryptophan residues in inhibitor binding. nih.gov

Conformational Changes Induced by Inhibitor Binding

The binding of inhibitors to glutaminyl cyclase (QC) can induce significant conformational changes, particularly within the Golgi-resident isoform (gQC). Structural studies have revealed that upon binding of an inhibitor like PBD150, the gQC enzyme undergoes a substantial movement in several loop regions that shape the active site. nih.gov This movement allows the inhibitor to be held tightly within the active site, primarily through hydrophobic interactions. nih.gov

In contrast, the binding of smaller, imidazole-derived inhibitors to the secretory isoform (sQC) generally does not induce significant conformational changes. pnas.org This is likely due to the smaller size of these inhibitors relative to the active-site pocket. pnas.org The structural flexibility of gQC, which results in a wider and more open active site compared to the narrower active site of sQC, is a key factor in these differential conformational responses to inhibitor binding. nih.govdergipark.org.tr This inherent flexibility in gQC is observed in several loops near the catalytic center. nih.govnih.gov These structural dynamics are crucial as they can be exploited for the design of isoform-specific inhibitors. nih.gov

Selectivity Profile of Glutaminyl Cyclase Inhibitor 4

The selectivity of an inhibitor for the different isoforms of glutaminyl cyclase is a critical aspect of its pharmacological profile, dictating its potential therapeutic applications and specificity of action.

Inhibition of Human Glutaminyl Cyclase Isoforms (sQC vs. gQC/isoQC)

Humans express two main isoforms of glutaminyl cyclase: the secretory QC (sQC, also known as QPCT) and the Golgi-resident QC (gQC or isoQC, also known as QPCTL). dergipark.org.trnih.gov While they catalyze the same reaction, their tissue distribution and primary substrates differ, making isoform-selective inhibition a key goal in drug development. nih.gov sQC is more highly expressed in neuronal tissues and is considered the primary catalyst for the generation of pyroglutamate-amyloid-beta (pE-Aβ), a key event in Alzheimer's disease pathology. nih.govnih.gov Conversely, gQC is involved in the maturation of certain chemokines and plays a role in inflammatory processes and cancer immunology. dergipark.org.tr

Designing isoform-specific inhibitors is challenging because sQC and gQC share a sequence identity of over 45% and have similar catalytic domains. nih.gov However, differences in their active site structures have been exploited to develop selective compounds. nih.govnih.gov For instance, the inhibitor PBD150 was found to be approximately 19-fold more effective at inhibiting sQC than gQC. nih.gov Other research efforts have identified compounds with varying selectivity profiles. One benzimidazole inhibitor, compound 20 , showed a 21.5-fold preference for sQC over gQC. nih.govfrontiersin.org In contrast, the inhibitor SEN177 is a potent inhibitor of gQC (QPCTL) with an IC50 of 13 nM. medchemexpress.comnih.gov

Table 1: Selectivity of Various Inhibitors for Human QC Isoforms

| Inhibitor | Target Isoform(s) | IC50 / Ki | Selectivity Notes |

|---|---|---|---|

| PBD150 | sQC and gQC | IC50 = 60 nM (human QC) astorscientific.us | ~19-fold more effective toward sQC than gQC. nih.gov |

| PQ912 (Varoglutamstat) | sQC | Ki = 20-65 nM frontiersin.orgresearchgate.net | Developed as a selective inhibitor for Alzheimer's disease. nih.govfrontiersin.org |

| SEN177 | gQC (QPCTL) | IC50 = 13 nM; Ki = 20 nM medchemexpress.comnih.gov | Potent inhibitor of the Golgi-resident isoform. nih.gov |

| Compound 20 | sQC | IC50 = 9.9 nM frontiersin.org | 21.5-fold selective for sQC over gQC. nih.govfrontiersin.org |

| Compound 212 | sQC and gQC | IC50 = 4.5 nM (sQC) acs.org | Selectivity for sQC over isoQC (gQC) was confirmed. acs.org |

Cross-Reactivity with Related Enzymes or Other Protein Targets

The specific targeting of glutaminyl cyclase over other enzymes is crucial for a clean pharmacological profile. While extensive cross-reactivity panels are specific to each inhibitor, some general observations can be made. For example, some inhibitors designed for bacterial QCs have been shown to be almost equally potent in suppressing human QC activity, indicating potential cross-reactivity within the same enzyme family across different species. frontiersin.org

More significantly, the targeted inhibition of a specific QC isoform can have effects on distinct biological pathways, which can be considered an interaction with other protein targets. A primary example is the inhibition of gQC (isoQC/QPCTL) to modulate the CD47-SIRPα immune checkpoint. nih.gov CD47 is a "don't eat me" signal expressed on many cells, including cancer cells, which binds to SIRPα on myeloid cells to inhibit phagocytosis. The function of CD47 is dependent on pyroglutamate (B8496135) modification catalyzed by gQC. nih.gov Inhibitors like SEN177, by blocking gQC, prevent this modification, reduce the binding of CD47 to SIRPα, and thereby enhance the phagocytosis of tumor cells by macrophages. nih.govpatsnap.com This demonstrates that a QC inhibitor can specifically modulate a key protein-protein interaction in the immune system, representing a targeted effect on a distinct protein pathway beyond its general enzymatic function. patsnap.com

Preclinical Pharmacological Effects of Glutaminyl Cyclase Inhibitor 4

In Vitro Cellular Effects of Glutaminyl Cyclase Inhibitor 4

Studies in cellular models have been instrumental in elucidating the mechanism and efficacy of QC inhibitors at a molecular level. These experiments confirm the ability of these compounds to interfere with the enzymatic activity of QC and reduce the production of pathogenic pGlu-Aβ.

The primary mechanism of this compound is to prevent the formation of pGlu-Aβ. This has been demonstrated in various cell culture systems. In human neuroblastoma cells and neuronal-like chromaffin cells, treatment with a QC inhibitor led to a significant decrease in the levels of pGlu-Aβ released from the regulated secretory pathway. nih.govnih.gov

Experiments using HEK293 cells transfected to express variants of the amyloid precursor protein (APP) and human QC have provided specific quantitative data. In one such study, the application of the QC inhibitor PBD150 to the cell culture medium resulted in a concentration-dependent reduction in the formation of Aβ3(pE)-42, without affecting the levels of total Aβx-40 and Aβx-42. researchgate.net This highlights the specific action of the inhibitor on the QC-mediated modification. bio-m.orgresearchgate.net These findings confirm that inhibiting QC effectively reduces the generation of pGlu-Aβ in a cellular environment, which is a critical first step in preventing its downstream pathological effects. nih.gov

| Cell Model | QC Inhibitor | Concentration | Outcome on pGlu-Aβ Formation |

| HEK293 cells (expressing APPsw/l and hQC) | PBD150 | 0.1 µM (low) | Significant reduction in Aβ3(pE)-42 researchgate.net |

| HEK293 cells (expressing APPsw/l and hQC) | PBD150 | 1 µM (high) | Significant reduction in Aβ3(pE)-42 researchgate.net |

| Neuronal-like chromaffin cells | Unspecified QC inhibitor | Not specified | Reduced levels of released pGlu-Aβ nih.govnih.gov |

| Human neuroblastoma cells | Unspecified QC inhibitor | Not specified | Reduced levels of secreted pGlu-Aβ nih.gov |

Beyond its role in Aβ modification, QC is involved in the maturation of other proteins and peptides, including various chemokines. dergipark.org.trinjirr.com The isoenzyme of QC, for instance, contributes to inflammation by modifying and thereby stabilizing the monocyte chemoattractant protein CCL2. researchgate.net By inhibiting QC, this compound can modulate inflammatory pathways that are also implicated in neurodegenerative diseases. nih.gov

Furthermore, recent studies have identified human Golgi-resident QC (gQC) as a modulator of the CD47-SIRPα pathway. nih.govfrontiersin.org This pathway is a key regulator of the innate immune system, and its modulation by QC inhibitors could represent another therapeutic mechanism, particularly in the context of neuroinflammation where microglia play a central role. nih.govfrontiersin.org

Confirming that this compound engages its target enzyme within a cellular context is crucial. In vitro assays using purified enzymes have established the potency of various QC inhibitors. For example, the inhibitor PQ912 (Varoglutamstat) shows competitive inhibition of human, rat, and mouse QC with Ki values in the nanomolar range (20-65 nM). researchgate.netnih.gov Similarly, other novel inhibitors have demonstrated IC50 values as low as 1.3 nM. nih.gov

Cell-based assays further validate these findings. For instance, studies in APP-transfected HEK293T cells have shown that diphenyl conjugated imidazole (B134444) (DPCI) analogs inhibit pGlu-Aβ formation in a dose- and time-dependent manner, confirming target engagement in a cellular system. nih.gov The ultimate proof of target engagement comes from preclinical in vivo studies where administration of a QC inhibitor leads to a measurable occupancy of the QC enzyme in the brain and a corresponding reduction in its substrate. researchgate.netnih.gov

In Vivo Efficacy in Animal Models of Disease Pathologies

The therapeutic potential of this compound has been extensively evaluated in animal models, particularly those developed to study neurodegenerative diseases like Alzheimer's disease.

Transgenic mouse models that overexpress human APP and develop key pathological features of AD, such as amyloid plaques, are the primary tools for assessing the in vivo efficacy of QC inhibitors. nih.govacs.org Chronic oral administration of QC inhibitors in these models has been shown to not only reduce the specific pGlu-Aβ pathology but also to improve cognitive deficits. bio-m.orgresearchgate.net Studies have utilized various transgenic lines, including Tg2576, TASD-41, APP/PS1, and 5XFAD mice, consistently demonstrating the beneficial effects of QC inhibition. bio-m.orgacs.org

A hallmark of successful in vivo intervention is the reduction of the primary pathological drivers in the brain. Oral application of QC inhibitors has been shown to significantly lower the brain burden of Aβ3(pE)-42 in multiple transgenic mouse models of AD. nih.govresearchgate.net This reduction in the seeding-competent pGlu-Aβ species leads to a subsequent decrease in total Aβ levels and a significant diminishment of amyloid plaque formation. nih.govbio-m.org

| Animal Model | QC Inhibitor | Key Findings in the Brain |

| Tg2576 Mice | PBD150 | Up to 65% reduction in Aβ3(pE)-42; dose-dependent reduction in Aβx-42 and Aβx-40 bio-m.org |

| TASD-41 Mice | PBD150 | 58% reduction in Aβ3(pE)-42; 80% reduction in plaque density bio-m.org |

| APP/PS1 Mice | Compound 212 | Reduced concentrations of pyroform Aβ and total Aβ acs.org |

| hAPPSLxhQC Mice | PQ912 | Significant reduction of pE-Aβ levels researchgate.net |

| Acute Mouse Model | Compound 191 | Potent lowering of AβN3pE−40 levels acs.org |

Neurodegenerative Disease Models (e.g., Alzheimer's Disease Transgenic Mice)

Improvements in Cognitive and Behavioral Performance in Animal Models

Table 1: Effects of Glutaminyl Cyclase Inhibitors on Cognition in Animal Models

| Animal Model | QC Inhibitor | Observed Cognitive/Behavioral Improvements | Associated Pathological Changes |

|---|---|---|---|

| Transgenic AD Mice | Unspecified QC Inhibitor | Improved performance in context memory and spatial learning tests nih.gov. | Reduced pE-Aβ burden, diminished plaque formation nih.gov. |

| 5XFAD Mice | Compound 8 (212) | Restored cognitive function nih.gov. | Significantly reduced brain levels of pE-Aβ and total Aβ nih.gov. |

| AD Mice | DPCI-23 | Enhanced behavioral and cognitive performance genscript.com. | Inhibited QC activity and formation of pE-Aβ plaques genscript.com. |

| 3xTg-AD Mice | Dual QC/GSK-3β Inhibitor (Compound 42) | Attenuated cognitive deficits and decreased anxiety-like behavior nih.gov. | Reduced pE-Aβ accumulation and Tau hyperphosphorylation nih.gov. |

Impact on Neuroinflammation and Glial Activation in Brain Tissue

Glutaminyl cyclase inhibitors have been shown to exert significant anti-inflammatory effects within the brain by modulating the activity of glial cells, which are key mediators of neuroinflammation in neurodegenerative diseases nih.govmdpi.com. In animal models of Alzheimer's disease, treatment with QC inhibitors led to a notable reduction in gliosis, a reactive state of glial cells nih.gov. Specifically, the activation of both astrocytes and microglia in the brains of AD mice was inhibited following treatment with the QC inhibitor DPCI-23 genscript.com.

The mechanism underlying these effects is partly attributed to QC's role in the maturation of certain chemokines, such as C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1) nih.govmdpi.comdergipark.org.tr. QC and its isoenzyme, isoQC, catalyze the N-terminal pyroglutamate (B8496135) modification of CCL2, a step that protects the chemokine from degradation and is important for its biological activity in recruiting monocytes and microglia to sites of inflammation mdpi.comdergipark.org.trnih.gov. By inhibiting QC, the maturation and stability of CCL2 are reduced, thereby dampening the neuroinflammatory response driven by glial cells dergipark.org.trnih.gov. This reduction in glial activation is a crucial component of the therapeutic effect observed with QC inhibitors, as chronic neuroinflammation is a major contributor to neuronal damage and disease progression nih.govdergipark.org.tr.

Table 2: Effects of Glutaminyl Cyclase Inhibitors on Neuroinflammation

| Model | Inhibitor | Effect on Glial Cells | Effect on Inflammatory Mediators |

|---|---|---|---|

| Transgenic AD Mice | Unspecified QC Inhibitor | Diminished gliosis nih.gov. | Not specified |

| AD Mice | DPCI-23 | Inhibited activation of astrocytes and microglia genscript.com. | Not specified |

| General (Mechanism) | General QC Inhibitors | Reduces microglial activation by modulating chemokine maturation nih.gov. | Inhibits pyroglutamate modification of CCL2, reducing its activity mdpi.comdergipark.org.trnih.gov. |

Inflammatory Disease Models (e.g., LPS-Induced Inflammation)

The anti-inflammatory properties of glutaminyl cyclase inhibitors extend beyond neurodegenerative disease models to more generalized models of inflammation, such as those induced by lipopolysaccharide (LPS). LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammatory responses mdpi.com. Studies have demonstrated the anti-inflammatory efficacy of the QC inhibitor DPCI-23 in an LPS-induced inflammatory mouse model genscript.comnih.gov. Treatment with the inhibitor was found to repress the elevated QC activity in the brains of these mice, indicating a direct link between QC and the inflammatory cascade triggered by LPS genscript.com. In other inflammatory models, such as thioglycollate-induced peritonitis, QC inhibitors have been shown to reduce the infiltration of monocytes, further supporting their role in modulating inflammatory cell recruitment nih.gov.

Reduction of Inflammatory Mediators and Cytokines

A key aspect of the anti-inflammatory effect of QC inhibitors in LPS-induced models is the significant reduction of pro-inflammatory mediators and cytokines. In LPS-treated mice, administration of the QC inhibitor DPCI-23 led to a marked decrease in the levels of several key inflammatory cytokines genscript.com. This demonstrates that QC inhibition can effectively suppress the systemic inflammatory response initiated by potent stimuli like LPS mdpi.com.

Table 3: Reduction of Inflammatory Mediators by QC Inhibitor DPCI-23 in LPS-Induced Inflammation Model

| Cytokine/Mediator | Location Measured | Outcome |

|---|---|---|

| Interleukin-1β (IL-1β) | Serum, Kidneys, Brain | Significantly repressed genscript.com. |

| Interleukin-1 receptor antagonist (IL-1ra) | Serum, Kidneys, Brain | Significantly repressed genscript.com. |

| Tumor Necrosis Factor-α (TNF-α) | Serum, Kidneys, Brain | Significantly repressed genscript.com. |

| C-C motif chemokine ligand 2 (CCL2) | Serum, Kidneys, Brain | Significantly repressed genscript.com. |

Attenuation of Inflammatory Responses in Specific Organs

The therapeutic effects of QC inhibition in inflammatory models are not limited to systemic circulation but also manifest as a reduction of inflammation in specific organs. Following LPS-induced inflammation, treatment with a QC inhibitor significantly repressed the levels of inflammatory markers (IL-1β, IL-1ra, TNF-α, and CCL2) in both the kidneys and the brain genscript.com. This organ-specific attenuation of inflammation highlights the potential of QC inhibitors to treat conditions where localized inflammatory damage is a primary concern. Furthermore, the activation of astrocytes and microglia in the brains of these inflammatory model mice was also significantly repressed after treatment, mirroring the effects seen in neurodegenerative disease models genscript.com.

Exploratory Studies in Other Disease Models (e.g., Cancer Immunotherapy Models)

Exploratory studies have identified glutaminyl cyclase, particularly its isoenzyme glutaminyl-peptide cyclotransferase-like (QPCTL), as a novel target in cancer immunotherapy nih.govnih.gov. Cancer cells can evade the immune system by expressing "don't eat me" signals on their surface nih.govaacrjournals.org. One of the most critical of these signals is the CD47 protein, which binds to the SIRPα receptor on myeloid cells like macrophages and neutrophils, thereby inhibiting phagocytosis nih.govnih.govfrontiersin.org. Pharmacological interference with QPCTL activity has been shown to enhance the killing of tumor cells by myeloid cells, suggesting a new avenue for augmenting cancer treatments nih.govresearchgate.net.

Modulation of Immune Checkpoint Interactions (e.g., CD47-SIRPα axis)

The primary mechanism by which QC/QPCTL inhibitors function in cancer immunotherapy is through the modulation of the CD47-SIRPα immune checkpoint axis nih.govresearchgate.net. Biochemical analyses have revealed that QPCTL is essential for the pyroglutamate formation on the N-terminus of the CD47 protein nih.govnih.gov. This modification occurs at the specific site where SIRPα binds, and it is critical for the high-affinity interaction between the two proteins nih.govaacrjournals.orgresearchgate.net.

By inhibiting QPCTL, the formation of this pyroglutamate residue is blocked nih.gov. This alteration of the CD47 protein significantly reduces its ability to bind to SIRPα aacrjournals.org. Consequently, the inhibitory "don't eat me" signal is disrupted, rendering the cancer cells more susceptible to attack by the innate immune system nih.govnih.gov. Both genetic and pharmacological inhibition of QPCTL has been demonstrated to enhance antibody-dependent cellular phagocytosis (ADCP) by macrophages and antibody-dependent cellular cytotoxicity (ADCC) by neutrophils nih.govnih.govaacrjournals.orgresearchgate.net. This approach offers a small-molecule strategy to block the CD47 pathway, potentially augmenting the efficacy of existing antibody-based cancer therapies nih.govaacrjournals.org.

Table 4: Effects of Glutaminyl Cyclase Inhibition on the CD47-SIRPα Axis

| Target | Mechanism of Action | Consequence of Inhibition | Therapeutic Potential |

|---|---|---|---|

| Glutaminyl-peptide cyclotransferase-like (QPCTL) | Catalyzes critical pyroglutamate formation on CD47 at the SIRPα binding site nih.govnih.govresearchgate.net. | Decreased SIRPα binding to CD47, disrupting the "don't eat me" signal aacrjournals.org. | Enhancement of antibody-dependent cellular phagocytosis (ADCP) and cytotoxicity (ADCC) of tumor cells nih.govnih.govresearchgate.net. |

Table of Mentioned Compounds

| Compound Name/Class | Abbreviation / Other Names |

|---|---|

| Glutaminyl Cyclase Inhibitor | QC Inhibitor, QCI |

| Diphenyl conjugated imidazole-23 | DPCI-23 |

| PQ912 | Varoglutamstat |

| SEN177 | - |

| C-C motif chemokine ligand 2 | CCL2, MCP-1 |

| Interleukin-1β | IL-1β |

| Interleukin-1 receptor antagonist | IL-1ra |

| Interleukin-6 | IL-6 |

| Tumor Necrosis Factor-α | TNF-α |

| Lipopolysaccharide | LPS |

| Signal-regulatory protein alpha | SIRPα |

Impact on Tumor Microenvironment in Preclinical Models

In preclinical studies, glutaminyl cyclase (QC) and its isoenzyme (isoQC) have been identified as regulators of the tumor microenvironment, particularly in the context of immune evasion. A key mechanism involves the CD47-SIRPα checkpoint, which cancer cells exploit to avoid being destroyed by the immune system. IsoQC is crucial for the pyroglutamylation of CD47 at its binding site for SIRPα, a modification that helps cancer cells evade immune surveillance edpsciences.org.

Inhibition of isoQC has been shown to block the interaction between CD47 and SIRPα, leading to constrained tumor growth in preclinical models. This makes isoQC a novel target for cancer immunotherapy edpsciences.org. Targeting isoQC may offer a safer therapeutic approach compared to directly targeting CD47, as isoQC is located in the Golgi apparatus and is not expressed on the surface of erythrocytes, potentially avoiding hematological side effects associated with some anti-CD47 therapies edpsciences.org.

Furthermore, the role of QC extends to the regulation of chemokines within the tumor microenvironment. For instance, in thyroid cancer models, QC expression has been positively correlated with the level of chemokine ligand 2 (CCL2) dergipark.org.tr. The pyroglutamate-modified form of CCL2 (pE-CCL2) was detected in the supernatant of thyroid cancer cells. An increase in the functional activity of CCL2 can lead to the recruitment of monocytes and macrophages to inflammatory sites, which can contribute to the development of thyroid carcinomas dergipark.org.tr. By inhibiting QC, it may be possible to modulate the inflammatory infiltrate within the tumor microenvironment.

Table 1: Impact of Glutaminyl Cyclase Inhibition on the Tumor Microenvironment

| Target | Mechanism of Action | Preclinical Model | Outcome |

|---|---|---|---|

| isoQC | Inhibition of CD47 pyroglutamylation, blocking the CD47-SIRPα immune checkpoint. | Cancer models | Constrained tumor growth, enhanced anti-tumor immunity. |

| QC | Reduction of pyroglutamated CCL2. | Thyroid cancer models | Potential modulation of monocyte/macrophage infiltration. |

Pharmacodynamic Biomarker Analysis in Preclinical Studies

The relationship between the exposure to a glutaminyl cyclase inhibitor and the occupancy of its target in relevant tissues has been characterized in preclinical models, primarily in the context of neurodegenerative diseases. For the glutaminyl cyclase inhibitor PQ912, studies in transgenic mouse models of Alzheimer's disease have provided detailed insights into its pharmacodynamic properties.

Oral administration of PQ912 to hAPPSLxhQC transgenic mice for one week resulted in a target occupancy of over 60% in both the cerebrospinal fluid (CSF) and the brain nih.gov. In a chronic treatment study, mice receiving approximately 200 mg/kg/day of PQ912 in their chow achieved brain and CSF concentrations of the inhibitor that corresponded to a QC target occupancy of about 60% researchgate.net. These studies have established a clear correlation between the administered dose, the resulting concentration of the inhibitor in the central nervous system, and the degree of target engagement. It has been concluded that a target occupancy of greater than 50% is achievable and leads to significant therapeutic effects in these models researchgate.net.

Table 2: Target Occupancy of PQ912 in a Preclinical Model

| Compound | Animal Model | Administration | Target Occupancy | Tissue |

|---|---|---|---|---|

| PQ912 | hAPPSLxhQC transgenic mice | Oral | >60% | Brain |

| PQ912 | hAPPSLxhQC transgenic mice | Oral | >60% | CSF |

Preclinical research has demonstrated a strong correlation between the inhibition of glutaminyl cyclase and subsequent biochemical and phenotypic changes. In Alzheimer's disease models, the inhibition of QC and the resulting reduction in pyroglutamated amyloid-beta (pE-Aβ) peptides, a key biochemical outcome, are directly linked to improvements in cognitive function, a significant phenotypic outcome.

Oral administration of a QC inhibitor in two different transgenic mouse models of Alzheimer's disease led to a reduction in the burden of Aβ3(pE)-42) nih.gov. This was accompanied by a decrease in the formation of amyloid plaques, reduced gliosis, and notable improvements in performance in context memory and spatial learning tests nih.gov. Specifically for the inhibitor PQ912, achieving a target occupancy of over 50% in the brain was shown to cause a significant reduction in pE-Aβ levels, which in turn was associated with an improvement in spatial learning as assessed by the Morris water maze test researchgate.net. These findings suggest that the reduction of brain pE-Aβ through QC inhibition is a viable therapeutic strategy nih.gov.

In the context of oncology, the inhibition of isoQC has been linked to the phenotypic outcome of constrained tumor growth. This is achieved through the biochemical mechanism of blocking the pyroglutamylation of CD47, thereby disrupting its interaction with SIRPα and preventing the cancer cells from evading the immune system edpsciences.org.

Table 3: Correlation of QC Inhibition with Preclinical Outcomes

| Model System | Biochemical Outcome | Phenotypic Outcome |

|---|---|---|

| Transgenic Alzheimer's disease mouse models | Reduced pE-Aβ levels, diminished plaque formation, reduced gliosis. | Improved spatial learning and context memory. |

| In vivo cancer models | Blockade of CD47-SIRPα interaction. | Constrained tumor growth. |

Methodological Advances in Glutaminyl Cyclase Inhibitor 4 Research

Enzymatic Assays for Glutaminyl Cyclase Activity and Inhibition

The quantification of QC activity and the screening for its inhibitors are foundational to research in this area. A range of enzymatic assays have been developed, offering different levels of throughput, sensitivity, and applicability to various research questions.

Spectrophotometric and fluorometric assays represent the cornerstone of QC activity measurement. These methods provide sensitive and continuous monitoring of the enzymatic reaction, facilitating detailed kinetic studies and inhibitor characterization.

One common approach is a coupled spectrophotometric assay that measures the ammonia (B1221849) released during the cyclization of a dipeptide substrate like Gln-Gln. This is achieved by using glutamate (B1630785) dehydrogenase, α-ketoglutarate, and NADH, where the decrease in NADH absorbance at 340 nm is proportional to QC activity nih.govntu.edu.tw. For the purified papaya QC, kinetic parameters determined using chromogenic and fluorogenic substrates were found to be in a similar range to those of other glutaminyl peptides researchgate.net.

Fluorometric assays offer enhanced sensitivity and are well-suited for microplate formats. A two-step homogeneous procedure using a green fluorescence substrate is available. In the first step, the substrate is converted by QC to its pyroglutamate (B8496135) form. Subsequently, a developer is added to remove the pGlu residue and generate a green fluorophore, which can be detected with excitation at 490 nm and emission at 520 nm eurogentec.comfishersci.com. The fluorescence produced is directly proportional to the enzyme's activity eurogentec.comfishersci.com. Another established fluorometric assay employs the fluorogenic substrate l-glutaminyl-4-methylcoumarinylamide (Gln-AMC). In a coupled reaction, QC converts Gln-AMC to pGlu-AMC, which is then hydrolyzed by the auxiliary enzyme pyroglutamyl aminopeptidase (pGAP) to release the fluorescent compound AMC acs.org.

The enzymatic conversion of chromogenic substrates like l-glutamine-p-nitroanilide and fluorogenic substrates such as l-glutaminyl-2-naphthylamide can be estimated through a coupled assay system with pyroglutamyl aminopeptidase as the auxiliary enzyme researchgate.net.

Table 1: Comparison of Spectrophotometric and Fluorometric Assays for Glutaminyl Cyclase

| Assay Type | Principle | Common Substrates | Detection Method | Advantages |

| Spectrophotometric | Coupled assay measuring ammonia release via glutamate dehydrogenase and NADH consumption. | Gln-Gln | Decrease in absorbance at 340 nm | Rapid, continuous monitoring. |

| Fluorometric (Green Fluorescent Substrate) | Two-step assay involving substrate conversion and subsequent fluorophore generation by a developer enzyme. | Proprietary green fluorescence substrate | Fluorescence at Ex/Em = 490/520 nm | High sensitivity, suitable for HTS. |

| Fluorometric (AMC-based) | Coupled assay where QC converts Gln-AMC to pGlu-AMC, which is then cleaved by pGAP to release fluorescent AMC. | Gln-AMC | Fluorescence at Ex/Em = 380/460 nm | High sensitivity, widely used for inhibitor screening. |

| Fluorometric (Naphthylamide-based) | Coupled assay similar to AMC-based methods. | Gln-βNA | Fluorometric detection | Provides an alternative fluorogenic substrate. |

The discovery of novel QC inhibitors has been accelerated by the adoption of high-throughput screening (HTS) methodologies. These approaches allow for the rapid screening of large compound libraries to identify potential drug candidates. Fluorometric assays are particularly well-suited for HTS due to their sensitivity, simplicity, and amenability to automation in microplate formats, such as 384-well or 1536-well plates nih.govyoutube.com.

Commercially available kits, such as the SensoLyte® Green Glutaminyl Cyclase Activity Assay Kit, are specifically designed for HTS applications eurogentec.comfishersci.com. The long wavelength of the green fluorophore used in this kit minimizes interference from the autofluorescence of test compounds and cellular components eurogentec.comfishersci.com. The development of robust, automated HTS assays is a critical step in the drug discovery process, enabling the screening of hundreds of thousands of compounds in a short period tdcommons.aiselectscience.net. The primary goal of HTS is to identify "hits"—compounds that exhibit a desired biological activity, such as the inhibition of QC tdcommons.ai. These hits can then be further characterized and optimized to develop more potent and specific inhibitors.

Molecular and Cellular Biology Techniques

To understand the physiological and pathological roles of Glutaminyl Cyclase, it is essential to study its expression, localization, and function within a cellular context. Molecular and cellular biology techniques are indispensable for these investigations.

Immunohistochemistry (IHC) and Western blotting are fundamental techniques for analyzing the expression and localization of QC protein in tissues and cells. These methods rely on specific antibodies that recognize and bind to the QC protein.

Western blotting is used to detect and quantify the amount of QC protein in a sample. In this technique, proteins from a cell or tissue lysate are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then incubated with a primary antibody specific for QC, followed by a secondary antibody that is conjugated to an enzyme for detection. This allows for the visualization of a band corresponding to the molecular weight of QC, and the intensity of this band can be used to estimate the protein's abundance.

Immunohistochemistry allows for the visualization of QC protein within its native tissue context. Thin sections of tissue are incubated with a QC-specific antibody, and the location of the antibody binding is visualized using a microscope. This technique provides valuable information about the specific cell types and subcellular compartments in which QC is expressed. For example, IHC has been used to study the distribution of QC in brain tissue in the context of neurodegenerative diseases.

Cell culture models provide a controlled environment to investigate the function of Glutaminyl Cyclase and the effects of its inhibitors. The mouse hypothalamic neuronal cell line GT1-7, which expresses QC, has been utilized in such studies. Additionally, primary neurons derived from both wild-type and QC knock-out mice offer a powerful system for comparative functional analyses. These cellular models are instrumental in elucidating the downstream consequences of QC activity and inhibition.

Advanced Structural Biology Techniques

Determining the three-dimensional structure of Glutaminyl Cyclase is crucial for understanding its catalytic mechanism and for the rational design of potent and specific inhibitors. Advanced structural biology techniques have provided atomic-level insights into the architecture of QC.

The primary technique that has been successfully applied to determine the structure of human Glutaminyl Cyclase is X-ray crystallography nih.govnsrrc.org.twpnas.org. This method involves crystallizing the purified QC protein and then diffracting X-rays through the crystal. The resulting diffraction pattern can be used to calculate the electron density of the molecule and build a detailed three-dimensional model nih.govnsrrc.org.twpnas.org.

Through X-ray crystallography, the structures of human QC have been solved in its free form and in complex with a substrate and various imidazole-derived inhibitors nih.govnsrrc.org.twpnas.org. These studies have revealed a mixed α/β fold and a relatively closed active site containing a single zinc ion that is crucial for catalysis nih.govnsrrc.org.twpnas.org. The structural information gleaned from these studies provides a solid foundation for the structure-guided design of novel QC inhibitors nih.govacs.org.

While X-ray crystallography has been the principal method for QC, other advanced structural biology techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and cryo-electron microscopy (cryo-EM) are powerful tools for studying the structure and dynamics of proteins and could be applied to further investigate QC and its interactions with inhibitors and substrates nih.govamericanpeptidesociety.org.

Crystallization and X-ray Diffraction for Protein-Inhibitor Complexes

The elucidation of the three-dimensional structure of human glutaminyl cyclase (QC) in complex with its inhibitors is a cornerstone of modern drug design, providing critical insights into the molecular interactions that govern inhibitor potency and selectivity. X-ray crystallography has been an indispensable tool in this endeavor, enabling researchers to visualize the atomic-level details of how these inhibitors bind to the QC active site.

The process typically begins with the expression and purification of recombinant human QC. Successful crystallization of the QC-inhibitor complex is a critical and often challenging step. High-resolution crystal structures are then solved using techniques like multiwavelength anomalous diffraction (MAD) phasing. pnas.org For instance, the structure of human QC has been determined to a high resolution, revealing a complex architecture that includes a crucial zinc ion in the active site. pnas.org

Structural analyses of QC bound to various inhibitors, such as imidazole-derived compounds, have revealed key binding modes. pnas.org These studies show that inhibitors typically interact with the catalytic zinc ion and surrounding amino acid residues. For example, the structure of Golgi-resident QC (gQC) in complex with the inhibitor PBD150 demonstrated a significant conformational change—a large loop movement—upon inhibitor binding, which allows the inhibitor to be held tightly within the active site, primarily through hydrophobic interactions. nih.govdrugbank.com Furthermore, comparisons between the inhibitor-bound structures of different QC isoforms, such as the secretory (sQC) and Golgi-resident (gQC) forms, have highlighted distinct interactions. drugbank.com This structural information is invaluable for the rational design of new, more potent, and isoform-specific inhibitors. pnas.orgdrugbank.comresearchgate.net For example, understanding the specific interactions within the active site, such as those with the carboxylate group of the Glu327 residue, has guided the design of inhibitors with significantly improved potency. acs.org

| Complex | PDB ID | Resolution (Å) | Key Structural Finding |

|---|---|---|---|

| hQC with PBD150 | 3PBB | 1.05-1.40 | Revealed a large loop movement in the active site upon inhibitor binding, primarily driven by hydrophobic interactions. nih.govdrugbank.comacs.org |

| hQC with SEN177 | Not specified | Not specified | Demonstrated a binding mode different from other known inhibitors, providing a new scaffold for inhibitor development. researchgate.net |

| hQC with imidazole (B134444) derivatives | Not specified | High | Showed direct interaction with the catalytic zinc ion and key amino acid residues in the active site. pnas.org |

Preclinical Animal Model Characterization

Transgenic mouse models that recapitulate key aspects of Alzheimer's disease (AD) pathology are essential for the in vivo evaluation of glutaminyl cyclase inhibitors. nih.govbenthamscience.com These models are typically engineered to overexpress human genes associated with familial AD, leading to the formation of amyloid-β (Aβ) plaques, a central hallmark of the disease. nih.govmdpi.com

One of the most widely used models in QC inhibitor research is the 5XFAD mouse . frontiersin.org This model overexpresses human amyloid precursor protein (APP) with three familial AD mutations (Swedish, Florida, and London) and human presenilin 1 (PSEN1) with two familial AD mutations (M146L and L286V). frontiersin.org 5XFAD mice develop an aggressive amyloid pathology, with Aβ deposition starting as early as two months of age, accompanied by gliosis and progressive neuronal loss. frontiersin.orgfrontiersin.org This rapid and robust pathology makes them particularly suitable for studying the effects of QC inhibitors on the formation of pyroglutamate-modified Aβ (pE-Aβ).

Other important models include:

APP/PS1 mice : These mice co-express mutated human APP and PS1 genes and are also widely used to study amyloid deposition. mdpi.com The APP/PS1-dKI model, in particular, has been shown to closely mimic the pE3Aβ pathology seen in the human AD brain. nih.gov

Tg2576 mice : This model overexpresses human APP with the Swedish mutation and develops age-dependent Aβ plaques. nih.gov

hAPPSLxhQC mice : These bigenic mice overexpress both human APP and human QC, leading to significantly elevated levels of pE-Aβ, providing a specific model to test the direct consequences of increased QC activity. nih.govnih.gov

By using these models, researchers can assess how QC inhibitors affect the development of AD-like pathologies in a living organism. For instance, studies have involved crossing 5XFAD mice with mice that have the QC gene knocked out (QC-KO), demonstrating that the absence of QC can rescue behavioral phenotypes, thereby genetically validating QC as a therapeutic target. nih.govnih.govresearchgate.net

To determine the functional efficacy of glutaminyl cyclase inhibitors in preclinical models, a battery of behavioral and cognitive tests is employed. nih.govresearchgate.net These assays are designed to assess various cognitive domains that are affected in Alzheimer's disease, such as learning, memory, and exploratory behavior. frontiersin.org

Y-Maze Spontaneous Alternation: This test is frequently used to assess spatial working memory. creative-biolabs.comconductscience.com It relies on the innate tendency of rodents to explore novel environments. conductscience.com The mouse is placed in a Y-shaped maze and allowed to freely explore the three arms. A "spontaneous alternation" is recorded when the mouse enters a different arm in each of three consecutive entries. nih.gov A lower-than-chance alternation percentage is indicative of impaired working memory. researchgate.net This test has been used to demonstrate cognitive deficits in aged Tg2576 mice and to show that treatment with specific compounds can restore performance. nih.govresearchgate.net

Morris Water Maze (MWM): The MWM is a classic and widely used test for hippocampal-dependent spatial learning and memory. nih.govscantox.comnih.gov Mice are placed in a pool of opaque water and must learn the location of a hidden escape platform using spatial cues around the room. scantox.comnih.gov Over several days of trials, improvements in escape latency (the time taken to find the platform) and path efficiency are measured as indicators of learning. jove.com A probe trial, where the platform is removed, is used to assess long-term memory by measuring the time spent in the target quadrant. researchgate.net The MWM has been instrumental in validating cognitive deficits in various AD mouse models. nih.govresearchgate.net

Other behavioral tests used in this field of research include:

Novel Object Recognition: Assesses recognition memory.

Contextual Fear Conditioning: Evaluates associative learning and memory. nih.gov

Radial Arm Water Maze: A variation of the MWM that also tests spatial working memory. nih.gov

These assessments are critical for demonstrating that the reduction of pathological markers by a QC inhibitor translates into a meaningful improvement in cognitive function in animal models. researchgate.netfrontiersin.org

The evaluation of glutaminyl cyclase inhibitors in preclinical models relies heavily on the quantitative analysis of specific biomarkers in brain tissue and other biological fluids. These biomarkers serve to confirm target engagement and measure the therapeutic efficacy of the compound at a molecular level.

The primary biomarker of interest is pyroglutamate-modified amyloid-beta (pE-Aβ or AβpE3) , the direct product of QC enzymatic activity. nih.gov This peptide is considered highly neurotoxic, resistant to degradation, and a critical seeding species for Aβ plaque formation. nih.gov

Analytical Techniques:

ELISA (Enzyme-Linked Immunosorbent Assay): This is a standard method used to quantify the levels of specific Aβ isoforms, including pE-Aβ, in brain homogenates. nih.govnih.gov Researchers can measure the concentration of pE-Aβ in different fractions (e.g., TBS-soluble, SDS-soluble, and formic acid-soluble) to assess the impact of inhibitors on both soluble and aggregated forms of the peptide. nih.govnih.gov

Immunohistochemistry (IHC): IHC is used to visualize the deposition of pE-Aβ within plaques in brain tissue sections. This technique provides spatial information about the pathology and allows for the assessment of plaque load and morphology.

Western Blotting: This technique can be used to detect and quantify levels of pE-Aβ and other APP processing fragments. researchgate.net